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Compound of Interest

Compound Name: 4-(Dimethylamino)butanenitrile

Cat. No.: B082280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-
(Dimethylamino)butanenitrile, a valuable intermediate in the development of various

pharmaceutical compounds. This document outlines the primary synthetic methodologies,

complete with detailed experimental protocols and characterization data.

Introduction
4-(Dimethylamino)butanenitrile, with the chemical formula C₆H₁₂N₂ and CAS number 13989-

82-7, is a bifunctional molecule containing both a tertiary amine and a nitrile group. This unique

combination of functional groups makes it a versatile building block in organic synthesis,

particularly for the introduction of a dimethylaminobutyl moiety in the construction of more

complex molecular architectures. Its application is prevalent in the synthesis of active

pharmaceutical ingredients (APIs), where the dimethylamino group can influence the

pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthetic Pathways
The most common and direct approach to the synthesis of 4-(Dimethylamino)butanenitrile
involves the nucleophilic substitution of a 4-halobutyronitrile with dimethylamine. This reaction

is a straightforward and efficient method that can be adapted using either 4-chlorobutyronitrile

or 4-bromobutyronitrile as the starting material.
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A generalized reaction scheme is presented below:

Product4-Halobutyronitrile (X = Cl, Br)

4-(Dimethylamino)butanenitrile

Nucleophilic Substitution

Dimethylamine ((CH₃)₂NH)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 4-(Dimethylamino)butanenitrile.

This nucleophilic substitution reaction is typically carried out in the presence of a base to

neutralize the hydrohalic acid formed as a byproduct. The choice of solvent and reaction

conditions can be optimized to maximize the yield and purity of the final product.

Experimental Protocols
The following section provides detailed experimental procedures for the synthesis of 4-
(Dimethylamino)butanenitrile using either 4-chlorobutyronitrile or 4-bromobutyronitrile as the

starting material.

Method 1: From 4-Chlorobutyronitrile
This method is based on analogous reactions of alkyl halides with dimethylamine and

represents a common approach for this type of transformation.

Reaction Workflow:
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Start

Combine 4-Chlorobutyronitrile,
Dimethylamine (aq. solution),

and K₂CO₃ in Acetonitrile

Heat to reflux
(approx. 80-85 °C)

for 12-18 hours

Cool to room temperature

Remove acetonitrile
(rotary evaporator)

Add water and extract
with diethyl ether (3x)

Wash combined organic layers
with saturated NaHCO₃

and brine

Dry over anhydrous MgSO₄,
filter, and concentrate

Purify by vacuum distillation

End Product
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Caption: Experimental workflow for the synthesis from 4-chlorobutyronitrile.
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Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

chlorobutyronitrile (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 volumes).

To the stirred suspension, add a 40% aqueous solution of dimethylamine (5.0 eq).

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature.

Remove the acetonitrile under reduced pressure using a rotary evaporator.

To the resulting residue, add water and extract with diethyl ether (3 x volumes).

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude product.

Purify the crude product by vacuum distillation to yield 4-(dimethylamino)butanenitrile.

Method 2: From 4-Bromobutyronitrile
This method provides an alternative route using the more reactive bromo-analogue, which may

allow for milder reaction conditions.

Reaction Workflow:
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Cool to room temperature
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Wash combined organic layers
with water and brine

Dry over anhydrous MgSO₄,
filter, and concentrate

Purify by vacuum distillation

End Product
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Caption: Experimental workflow for the synthesis from 4-bromobutyronitrile.
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Procedure:

In a sealable pressure vessel, combine 4-bromobutyronitrile (1.0 eq) and an excess of a

40% aqueous solution of dimethylamine (e.g., 3.0-5.0 eq).

Seal the vessel and heat the reaction mixture to 70-80 °C for 12-24 hours. Monitor the

reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature.

Extract the mixture with diethyl ether (3 x volumes).

Combine the organic layers and wash with deionized water and brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude 4-(dimethylamino)butanenitrile.

The final product can be purified by vacuum distillation to obtain a pure sample.

Data Presentation
The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

Compound Formula
Molar Mass (
g/mol )

Boiling Point
(°C)

Density (g/mL)

4-

Chlorobutyronitril

e

C₄H₆ClN 103.55 195-197 1.086

4-

Bromobutyronitril

e

C₄H₆BrN 148.00 205 1.489

Dimethylamine

(40% aq.)
(CH₃)₂NH 45.08 N/A N/A
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Table 2: Properties of 4-(Dimethylamino)butanenitrile

Property Value

Molecular Formula C₆H₁₂N₂

Molar Mass 112.17 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 85 °C at 25 mmHg

Density 0.874 g/cm³

Characterization Data
The structural confirmation of the synthesized 4-(Dimethylamino)butanenitrile is typically

achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy.

¹H NMR (Proton NMR) Data (Predicted)

δ ~2.4-2.5 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to

the nitrile group (-CH₂-CN).

δ ~2.3-2.4 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to

the dimethylamino group (-N-CH₂-).

δ ~2.2 ppm (s, 6H): Singlet for the six protons of the two methyl groups (-N(CH₃)₂).

δ ~1.8-1.9 ppm (quintet, 2H): Quintet for the two protons on the central methylene group (-

CH₂-CH₂-CH₂-).

¹³C NMR (Carbon NMR) Data (Predicted)

δ ~119-120 ppm: Carbon of the nitrile group (-CN).

δ ~57-58 ppm: Carbon of the methylene group attached to the nitrogen (-N-CH₂-).
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δ ~45-46 ppm: Carbons of the two methyl groups (-N(CH₃)₂).

δ ~24-25 ppm: Carbon of the central methylene group (-CH₂-CH₂-CH₂-).

δ ~15-16 ppm: Carbon of the methylene group adjacent to the nitrile group (-CH₂-CN).

Note: The predicted NMR data is based on standard chemical shift values and may vary

slightly depending on the solvent and experimental conditions.

Conclusion
The synthesis of 4-(Dimethylamino)butanenitrile is a well-established process that can be

reliably performed in a laboratory setting. The nucleophilic substitution of 4-halobutyronitriles

with dimethylamine offers a high-yielding and straightforward route to this important synthetic

intermediate. The detailed protocols and characterization data provided in this guide are

intended to support researchers and professionals in the efficient and successful preparation of

this versatile chemical compound.

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 4-
(Dimethylamino)butanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082280#synthesis-of-4-dimethylamino-butanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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